1,3-dimethyl-5-nitro-1H-pyrazole
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Overview
Description
“1,3-dimethyl-5-nitro-1H-pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is also known by other names such as 1H-Pyrazole, 3,5-dimethyl-; Pyrazole, 3,5-dimethyl-; TH 564; U 6245; 3,5 DMP; 3,5-Dwumetylopirazolu; 3,5-Dimethyl-1H-pyrazole; 1 (H)-3,5-Dimethylpyrazole; NSC 8729 .
Synthesis Analysis
A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . The known method of its preparation in the presence of acetic acid was improved .
Molecular Structure Analysis
The structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . The structure is also available as a 2d Mol file .
Chemical Reactions Analysis
3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds. It reacts with malonic esters gives a family of cross-conjugated monomeric betaines. It is a common reagent for the preparation of pyrazolato ligated complexes .
Scientific Research Applications
Structural and Spectral Characteristics
1,3-Dimethyl-5-Nitro-1H-Pyrazole demonstrates notable structural and spectral characteristics. Studies have shown the influence of functional groups on tautomeric behavior and energy band gaps in related pyrazoles. The presence of a nitro group in these compounds significantly affects their energy gap, as evidenced by both theoretical and experimental findings (Ibnaouf et al., 2019).
Synthesis and Structural Analysis
New approaches in the synthesis of related pyrazoles, including 1,3-dimethyl-5-nitro-1H-pyrazole derivatives, have been developed. These include methods like condensing specific compounds under alkaline catalysis, leading to improved and efficient synthesis processes. The structural characterization of these compounds is typically achieved through techniques like NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).
Application in Medicinal Chemistry
In the field of medicinal chemistry, 1,3-dimethyl-5-nitro-1H-pyrazole derivatives have been utilized to develop palladium(II) complexes. These complexes have shown potential cytotoxic effects against certain cancer cell lines, suggesting their utility in cancer research and treatment. The cytotoxic effect varies with the specific compound and cell type, highlighting the importance of targeted research in this area (Abu-Surrah et al., 2010).
Antibacterial Properties and DNA Photocleavage Study
Studies on derivatives of 1,3-dimethyl-5-nitro-1H-pyrazole have also explored their antibacterial potential. Certain compounds in this category exhibited inhibitory potential against various bacterial strains. Additionally, the DNA photocleavage ability of these compounds was observed, suggesting applications in molecular biology and pharmacology (Sharma et al., 2020).
Supramolecular Materials
The ability of 1H-pyrazoles, including 1,3-dimethyl-5-nitro-1H-pyrazole derivatives, to form hydrogen-bonded supramolecular materials has been a subject of study. These compounds show significant variation in thermal stability, fluorescence, and H-bonding ability, influenced by terminal substituents. Their ability to form diverse hydrogen-bonded structures is of interest for developing new supramolecular materials (Moyano et al., 2021).
Safety And Hazards
The safety data sheet for 3,5-Dimethylpyrazole suggests that it is harmful if swallowed and suspected of damaging fertility. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
1,3-dimethyl-5-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJETWFRFVGLXPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-nitro-1H-pyrazole |
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